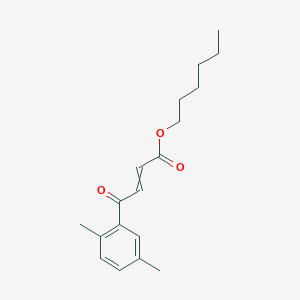
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate is an organic compound with a complex structure that includes a hexyl chain, a dimethylphenyl group, and an oxobutenoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate typically involves the esterification of 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: shares similarities with other esters and ketones that have aromatic groups and long alkyl chains.
Methyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate: Similar structure but with an ethyl group instead of a hexyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The hexyl chain provides hydrophobic characteristics, while the oxobutenoate moiety offers reactive sites for various chemical transformations.
Propriétés
Numéro CAS |
60081-82-5 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
hexyl 4-(2,5-dimethylphenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H24O3/c1-4-5-6-7-12-21-18(20)11-10-17(19)16-13-14(2)8-9-15(16)3/h8-11,13H,4-7,12H2,1-3H3 |
Clé InChI |
LMNDAKMVJDMDGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)C=CC(=O)C1=C(C=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



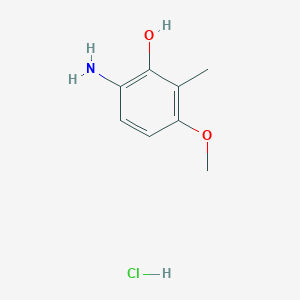
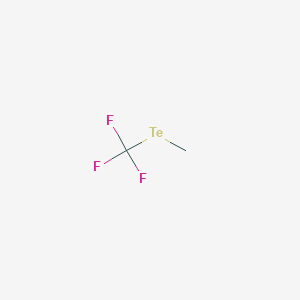

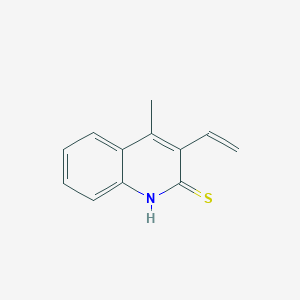


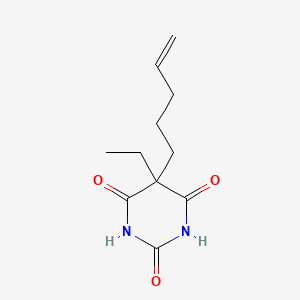
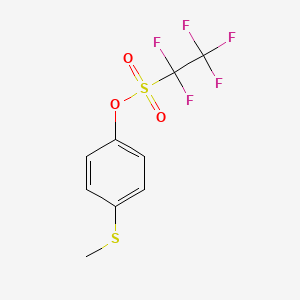
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
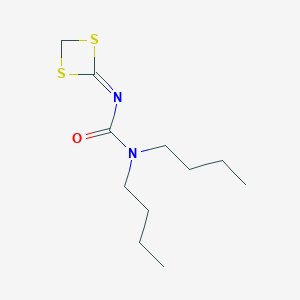
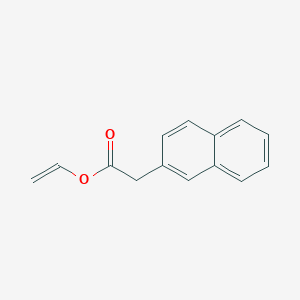
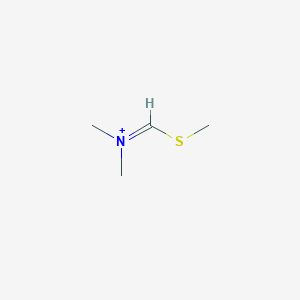
![Methyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14619796.png)
